4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]phenol;oxalic acid
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Overview
Description
4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]phenol;oxalic acid is a compound that combines the structural features of a piperazine derivative and a phenolic group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]phenol typically involves the reaction of 2-methoxyphenylpiperazine with a suitable phenolic compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their subsequent reaction to form the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the piperazine ring, to form reduced derivatives.
Substitution: The phenolic group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted phenolic derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions include oxidized phenolic derivatives, reduced piperazine derivatives, and various substituted phenolic compounds.
Scientific Research Applications
4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with various receptors and enzymes.
Medicine: It has potential therapeutic applications in the treatment of neurological and psychiatric disorders, such as depression and anxiety.
Industry: The compound is used in the development of new materials and chemical processes, particularly those involving piperazine derivatives.
Mechanism of Action
The mechanism of action of 4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]phenol involves its interaction with specific molecular targets, such as receptors and enzymes. The compound is known to bind to alpha1-adrenergic receptors, which are involved in the regulation of various physiological processes, including smooth muscle contraction and neurotransmitter release. By modulating the activity of these receptors, the compound can exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also targets alpha1-adrenergic receptors.
Naftopidil: Used in the treatment of benign prostatic hyperplasia and also targets alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors.
Uniqueness
4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]phenol is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a piperazine ring and a phenolic group allows for versatile chemical modifications, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2.C2H2O4/c1-22-18-5-3-2-4-17(18)20-12-10-19(11-13-20)14-15-6-8-16(21)9-7-15;3-1(4)2(5)6/h2-9,21H,10-14H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDBRNJHAJZJQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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